1-(4-(6-(4-Methylpiperazin-1-yl)pyridazin-3-yl)phenyl)-3-(o-tolyl)urea

Kinase Inhibition FAAH Modulation P2Y12 Antagonism

This o-tolyl pyridazine urea (CAS 1049198-99-3) is a fully synthetic research compound with no public bioactivity data — making it a truly unbiased tool for target-agnostic screening or scaffold-hopping. Its 1,4-phenylene-linked 4-methylpiperazine-pyridazine core with o-tolyl terminus distinguishes it from common kinase/FAAH inhibitors. Without a vendor CoA confirming ≥95% purity by HPLC, NMR, and LCMS, any biological result is uninterpretable. Insist on full analytical characterization. Ideal for HTS libraries, negative-control studies, or SAR exploration when tested head-to-head with the p-tolyl, 4-fluorophenyl, and benzodioxolyl analogs.

Molecular Formula C23H26N6O
Molecular Weight 402.502
CAS No. 1049198-99-3
Cat. No. B2963509
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-(6-(4-Methylpiperazin-1-yl)pyridazin-3-yl)phenyl)-3-(o-tolyl)urea
CAS1049198-99-3
Molecular FormulaC23H26N6O
Molecular Weight402.502
Structural Identifiers
SMILESCC1=CC=CC=C1NC(=O)NC2=CC=C(C=C2)C3=NN=C(C=C3)N4CCN(CC4)C
InChIInChI=1S/C23H26N6O/c1-17-5-3-4-6-20(17)25-23(30)24-19-9-7-18(8-10-19)21-11-12-22(27-26-21)29-15-13-28(2)14-16-29/h3-12H,13-16H2,1-2H3,(H2,24,25,30)
InChIKeyCJMRCSXORGLITP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(4-(6-(4-Methylpiperazin-1-yl)pyridazin-3-yl)phenyl)-3-(o-tolyl)urea (CAS 1049198-99-3): Procurement-Relevant Baseline


1-(4-(6-(4-Methylpiperazin-1-yl)pyridazin-3-yl)phenyl)-3-(o-tolyl)urea (CAS 1049198‑99‑3) is a fully synthetic, small-molecule research compound (MW ≈ 402.5 g mol⁻¹, C₂₃H₂₆N₆O) belonging to the diaryl urea class. Its structure incorporates a 4-methylpiperazine-substituted pyridazine ring linked through a 1,4-phenylene spacer to an o-tolyl urea terminus. This architecture places it among heteroaryl-substituted urea derivatives, a chemotype explored for modulating enzymes such as fatty acid amide hydrolase (FAAH), tankyrases (TANKs), receptor tyrosine kinases (e.g., VEGFR‑2), and the purinergic P2Y₁₂ receptor in medicinal chemistry and chemical biology programs. However, as of the latest available search, no peer-reviewed primary research articles, issued patents with explicit exemplified data, or authoritative database entries (ChEMBL, PubChem BioAssay, BindingDB) providing quantitative activity, selectivity, or pharmacokinetic measurements have been identified for this specific compound. All direct web references to the substance currently originate from chemical vendor catalog pages (e.g., benchchem.com, evitachem.com), which are explicitly excluded from this evidence guide per the predefined source exclusion rules. Consequently, the baseline for this compound is defined solely by its structural formula and its classification within a broadly studied but structurally diverse chemotype; no validated target-specific potency, selectivity profile, or in vivo efficacy data are available to characterize its pharmacological baseline or support direct scientific selection over analogs. The absence of disclosed analytical characterization data (e.g., HPLC purity traces, NMR spectra) from primary sources further limits baseline procurement confidence.

Why In-Class Heteroaryl Urea Analogs Cannot Be Considered Interchangeable with CAS 1049198-99-3


Within the heteroaryl-substituted urea family, even subtle structural variations can profoundly alter target engagement, selectivity, and pharmacokinetic behavior. The presented compound contains three critical diversity points: (i) an o-tolyl group on the urea nitrogen distal to the pyridazine, (ii) a 1,4-phenylene linker connecting the urea to the heterocycle, and (iii) a 4-methylpiperazine moiety at the 6-position of the pyridazine ring. Published structure–activity relationship (SAR) studies on closely related chemotypes—such as piperazinyl-pyridine ureas acting as P2Y₁₂ antagonists—demonstrate that shifting the substitution pattern on the terminal aryl ring from para to ortho or replacing the pyridine core with pyridazine can alter in vitro potency by orders of magnitude and dramatically affect metabolic stability and oral bioavailability. For instance, in a series of piperazinyl-pyridine urea P2Y₁₂ antagonists, the nature and position of substituents on the terminal phenyl ring were critical determinants of both receptor affinity and clearance in human liver microsomes. Similarly, in pyridazine-based VEGFR‑2 inhibitors, the nature of the urea-linked aryl group (e.g., o-tolyl vs. p-tolyl vs. 4-fluorophenyl) significantly influenced the hingebinding interaction and, consequently, the IC₅₀ values. Because no head-to-head comparative biological data exist in the public domain for CAS 1049198‑99‑3 against its closest commercially available analogs (e.g., the p-tolyl isomer, CAS not available; the 4-fluorophenyl analog, CAS not available; the benzodioxolyl analog, CAS 1049286‑24‑9; the cyclohexyl analog, CAS 1049287‑04‑8), purchasers must assume that any substitution deviating from the exact structure of the target compound will result in unpredictable and unvalidated alterations in activity, selectivity, and ADME properties. Therefore, generic substitution based solely on core scaffold similarity is scientifically unsound and carries a high risk of obtaining a functionally non-equivalent tool compound.

Quantitative Differential Evidence for 1-(4-(6-(4-Methylpiperazin-1-yl)pyridazin-3-yl)phenyl)-3-(o-tolyl)urea vs. Comparators


No Publicly Available Head-to-Head Biological Activity Data for CAS 1049198-99-3

An exhaustive search of PubMed, Google Scholar, PubMed Central, Google Patents, WIPO Patentscope, ChEMBL, PubChem, BindingDB, and DrugBank failed to identify any peer-reviewed research article, patent example, or curated database record that contains quantitative in vitro or in vivo activity data for this compound. Consequently, direct head-to-head comparison with any structurally defined analog is impossible. Indirect class-level inference from related chemotypes suggests that the o-tolyl substituent may confer distinct steric and electronic properties compared to the p-tolyl or 4-fluorophenyl congeners, but no experimental data confirm or quantify such effects for the specific compound.

Kinase Inhibition FAAH Modulation P2Y12 Antagonism

Absence of Validated Selectivity or Off-Target Profiling Data

No broad-panel kinase selectivity profile (e.g., DiscoverX scan, Reaction Biology Corp. panel), CEREP/Panlabs off-target screen, or even single-target counter-screen data have been deposited in public repositories for this compound. In contrast, several structurally related urea derivatives (e.g., piperidine urea tankyrase inhibitors from Merck KGaA and piperazinyl-pyridine urea P2Y₁₂ antagonists from AstraZeneca) have published comprehensive selectivity data sets demonstrating that minor structural modifications can dramatically alter selectivity windows. Without analogous data for the target compound, there is no evidence base to claim, or even estimate, its selectivity relative to any alternative.

Selectivity Kinase Profiling Safety Pharmacology

Lack of Pharmacokinetic and In Vivo Exposure Data Prevents Comparison of Drug-Like Properties

No measurements of aqueous solubility, LogP/D, metabolic stability (microsomal or hepatocyte), plasma protein binding, Caco‑2 permeability, or in vivo pharmacokinetic parameters (CL, Vd, t₁/₂, F%) have been reported for CAS 1049198‑99‑3 in any public forum. Published SAR series on analogous piperazinyl-pyridine urea P2Y₁₂ antagonists have shown that subtle changes in the terminal aryl substituent can alter human liver microsome intrinsic clearance by >10‑fold and oral bioavailability in rat from <5% to >60%. The complete absence of such data for the target compound means that any assumption about its drug-likeness, oral bioavailability, or metabolic stability compared to analogs is speculative and scientifically unjustified.

ADME Pharmacokinetics Oral Bioavailability

Current and Foreseeable Application Scenarios for CAS 1049198-99-3 Based on Available Evidence


Chemical Library Enumeration and Scaffold-Hopping Campaigns

Given the complete absence of biological annotation, the primary scientifically valid use of this compound is as a physical sample in a diverse screening library for target-agnostic phenotypic or biochemical high-throughput screening (HTS). Its structural novelty relative to extensively explored urea-based kinase and FAAH inhibitors may offer a distinct pharmacophore for scaffold-hopping exercises, provided that its purity and identity are rigorously confirmed by the vendor through LCMS, ¹H/¹³C NMR, and elemental analysis.

SAR Expansion of Pyridazine-Containing Urea Series

If an internal research program has already identified a hit or lead containing the 4-(6-(4-methylpiperazin-1-yl)pyridazin-3-yl)phenyl urea core, this compound can serve as an o-tolyl-substituted analog to probe the steric and electronic tolerance of the terminal urea aryl pocket. However, interpretation of results would require parallel testing of the matched p-tolyl, 4-fluorophenyl, and benzodioxolyl analogs to establish a meaningful SAR trend, as no external reference data exist.

Method Development and Analytical Reference Standard

With confirmation of high purity (e.g., ≥95% by HPLC at 254 nm), this compound could be employed as a retention-time marker or system suitability standard in LCMS or HPLC method development for related pyridazine-urea analogs. Its utility in this role depends entirely on the availability of a vendor-supplied certificate of analysis (CoA) from a non-excluded source.

Negative Control for Structure-Based Studies (With Caveats)

Should in-house assays reveal that the compound is inactive against a target of interest while closely related analogs are active, it might serve as a negative control to demonstrate the importance of the o-tolyl substituent for binding. This scenario is hypothetical and contingent upon the generation of primary data by the end user; no public evidence currently supports such a designation.

Quote Request

Request a Quote for 1-(4-(6-(4-Methylpiperazin-1-yl)pyridazin-3-yl)phenyl)-3-(o-tolyl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.